2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid
Description
2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid is an organic compound that features a butylamino group, an ethylphenyl carbamoyl group, and a propanoic acid backbone
Properties
IUPAC Name |
2-(butylamino)-4-(2-ethylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-5-10-17-14(16(20)21)11-15(19)18-13-9-7-6-8-12(13)4-2/h6-9,14,17H,3-5,10-11H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCJLEIIFTVRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC=CC=C1CC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid typically involves the reaction of 2-ethylphenyl isocyanate with butylamine, followed by the addition of a propanoic acid derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, potentially involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butylamino)-3-[(2-methylphenyl)carbamoyl]propanoic acid
- 2-(Butylamino)-3-[(2-isopropylphenyl)carbamoyl]propanoic acid
- 2-(Butylamino)-3-[(2-tert-butylphenyl)carbamoyl]propanoic acid
Uniqueness
2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the ethyl group on the phenyl ring can influence its reactivity and interaction with biological targets, making it a compound of particular interest for further research and development.
Biological Activity
2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid, also known by its CAS number 1031309-97-3, is an organic compound that has garnered attention for its potential biological activities. This compound features a butylamino group and an ethylphenyl carbamoyl moiety, which are believed to contribute to its pharmacological properties. This article will explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-(butylamino)-4-(2-ethylanilino)-4-oxobutanoic acid |
| Molecular Formula | C16H24N2O3 |
| Molecular Weight | 292.38 g/mol |
| CAS Number | 1031309-97-3 |
The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate signaling pathways leading to various physiological responses. For instance, it has been studied for its potential anti-inflammatory and analgesic effects, which are crucial in the treatment of pain and inflammation-related disorders.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Activity
Studies have shown that this compound can inhibit inflammatory responses in vitro. It was evaluated in a rat paw edema model, where it demonstrated significant reduction in swelling compared to control groups. This suggests its potential utility in treating inflammatory conditions.
2. Antitumor Activity
In vitro assays against various human tumor cell lines revealed moderate anticancer activity. The compound showed a growth inhibition rate ranging from 1% to 23% at a concentration of 10 μM across multiple cancer types. Such findings indicate that it may serve as a lead compound for developing new anticancer agents.
3. Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of the compound with matrix metalloproteinases (MMPs) and cyclooxygenases (COXs), which are key players in cancer progression and inflammation. The ability of this compound to bind effectively to these targets supports its dual mechanism as both an anti-inflammatory and anticancer agent .
Case Studies
Several studies have highlighted the biological effects of similar compounds, providing context for the activity observed with this compound:
- Study on Related Compounds : Research on related structures such as 2-(3-benzoyl phenyl)propanohydroxamic acid demonstrated enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen . This suggests that modifications in the chemical structure can lead to improved therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
